![molecular formula C20H16FN5O3 B1402364 N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine CAS No. 1421372-94-2](/img/structure/B1402364.png)
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
Overview
Description
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, commonly referred to as FMNPA, is a small molecule that has been widely studied for its potential biological effects. It is a derivative of the indole nucleus, which is an important structural element found in many natural products and is known to possess a variety of biological activities. FMNPA has been studied for its potential use in drug discovery, as a potential therapeutic agent, and as a tool to study various biochemical and physiological processes.
Scientific Research Applications
Intermediate in Antitumor Drug Synthesis
Phenyl compounds related to N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine are significant intermediates in the synthesis of antitumor drugs. A related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, was synthesized as an important intermediate in small molecular inhibitors for anti-tumor applications. The synthesis involved acylation and nucleophilic substitution from 6-chloropyrimidine-4-amine and the structures of intermediates were confirmed using MS and 1H NMR techniques (Gan et al., 2021).
Antifungal Activity
Pyrimidine derivatives containing the nitrophenyl group have demonstrated significant antifungal effects. Compounds similar to N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, like 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, showed promising biological activity against fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Potential in Drug Design Against Chronic Myeloid Leukemia
N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a compound structurally related to the one , was identified as a potential template for drug design against chronic myeloid leukemia (CML). The compound was synthesized and analyzed for its crystal structure, spectroscopic, and electronic properties. It demonstrated potential interactions important in the inhibition process of CML, suggesting its applicability in drug design (Moreno-Fuquen et al., 2021).
Radiosensitizing Effect in Cancer Therapy
N-phenylpyrimidin-2-amine derivatives, structurally similar to the compound , have been studied for their radiosensitizing effects on human lung cancer cells. These compounds, when combined with radiation, showed a significant decrease in clonogenic survival and inhibited multiple CDKs involved in cell cycle regulation. This indicates their potential as treatments to improve the effectiveness of radiotherapy in cancer patients (Jung et al., 2019).
properties
IUPAC Name |
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methylindol-3-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O3/c1-25-11-13(12-5-3-4-6-17(12)25)15-7-8-22-20(23-15)24-16-10-18(26(27)28)14(21)9-19(16)29-2/h3-11H,1-2H3,(H,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYQQYYIMVETL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | |
CAS RN |
1421372-94-2 | |
Record name | N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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